molecular formula C10H7FN2O2 B13277419 2(1H)-Pyrimidinone, 5-(4-fluorophenoxy)-

2(1H)-Pyrimidinone, 5-(4-fluorophenoxy)-

Cat. No.: B13277419
M. Wt: 206.17 g/mol
InChI Key: WNCFGOFWIZVPPD-UHFFFAOYSA-N
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Description

5-(4-Fluorophenoxy)pyrimidin-2-ol is a heterocyclic compound that features a pyrimidine ring substituted with a 4-fluorophenoxy group at the 5-position and a hydroxyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-fluorophenoxy)pyrimidin-2-ol typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving suitable precursors such as amidines and β-dicarbonyl compounds.

    Introduction of the 4-Fluorophenoxy Group: This step can be achieved through a nucleophilic aromatic substitution reaction where a fluorophenol reacts with a halogenated pyrimidine derivative.

Industrial Production Methods

Industrial production methods for 5-(4-fluorophenoxy)pyrimidin-2-ol may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

5-(4-Fluorophenoxy)pyrimidin-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.

    Reduction: The compound can be reduced to remove the hydroxyl group or to modify the pyrimidine ring.

    Substitution: The fluorophenoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

5-(4-Fluorophenoxy)pyrimidin-2-ol has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.

    Industry: The compound can be used in the development of advanced materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 5-(4-fluorophenoxy)pyrimidin-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxy group can enhance binding affinity through hydrophobic interactions, while the hydroxyl group may participate in hydrogen bonding. These interactions can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-Fluorophenoxy)pyrimidin-2-ol
  • 5-(4-Chlorophenoxy)pyrimidin-2-ol
  • 5-(4-Methylphenoxy)pyrimidin-2-ol

Uniqueness

5-(4-Fluorophenoxy)pyrimidin-2-ol is unique due to the presence of the fluorine atom, which can significantly influence the compound’s chemical and biological properties. Fluorine can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets compared to its non-fluorinated analogs.

Properties

Molecular Formula

C10H7FN2O2

Molecular Weight

206.17 g/mol

IUPAC Name

5-(4-fluorophenoxy)-1H-pyrimidin-2-one

InChI

InChI=1S/C10H7FN2O2/c11-7-1-3-8(4-2-7)15-9-5-12-10(14)13-6-9/h1-6H,(H,12,13,14)

InChI Key

WNCFGOFWIZVPPD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OC2=CNC(=O)N=C2)F

Origin of Product

United States

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